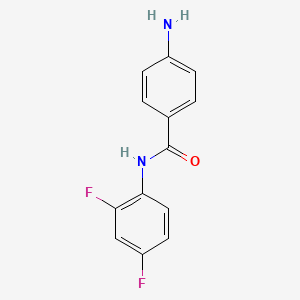

4-amino-N-(2,4-difluorophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-N-(2,4-difluorophenyl)benzamide is an organic compound that belongs to the class of compounds known as N-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group . The compound has a molecular weight of 248.2281064 .

Synthesis Analysis

The synthesis of benzamide derivatives, such as 4-amino-N-(2,4-difluorophenyl)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 4-amino-N-(2,4-difluorophenyl)benzamide was characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .Chemical Reactions Analysis

The reaction for the synthesis of 4-amino-N-(2,4-difluorophenyl)benzamide involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This reaction is considered green chemistry and is performed at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-amino-N-(2,4-difluorophenyl)benzamide include its molecular weight, which is 248.2281064 . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, was not found in the available literature.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Benzamides, including 4-amino-N-(2,4-difluorophenyl)benzamide , are essential building blocks in drug discovery. They serve as intermediates for synthesizing various pharmaceutical agents. Researchers have explored their potential in designing drugs for conditions such as cancer, cardiovascular diseases, and central nervous system disorders . The compound’s unique fluorine substitution pattern may influence its pharmacological properties.

Antimicrobial Agents

Benzamides exhibit antimicrobial properties. For instance, the PR-TPB complex derived from 4-amino-N-(2,4-difluorophenyl)benzamide showed good activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and yeast (including Candida albicans) . These findings suggest potential applications in combating infections.

Materials Science and Polymer Chemistry

Benzamides find use in the synthesis of polymers, plastics, and resins. Their incorporation enhances material properties, such as mechanical strength, thermal stability, and chemical resistance. Researchers explore these compounds for developing novel materials in industries like paper, plastic, and rubber .

Agrochemicals and Pesticides

The versatility of benzamides extends to agrochemicals. They serve as intermediates for producing herbicides, fungicides, and insecticides. Researchers investigate their efficacy in crop protection and pest management .

Zukünftige Richtungen

Fluorinated molecules, such as 4-amino-N-(2,4-difluorophenyl)benzamide, have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades, with the development of new drugs and therapies . Therefore, future research may focus on exploring the potential therapeutic applications of this compound.

Wirkmechanismus

Target of Action

The primary target of 4-amino-N-(2,4-difluorophenyl)benzamide is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that many carbonic anhydrase inhibitors work by binding to the active site of the enzyme, preventing it from catalyzing its reaction .

Biochemical Pathways

Given its target, it can be inferred that it may influence the regulation of ph and fluid balance in the body, as these are the primary functions of carbonic anhydrase 2 .

Result of Action

By inhibiting carbonic anhydrase 2, it could potentially affect processes such as respiration, fluid secretion, and ph regulation .

Eigenschaften

IUPAC Name |

4-amino-N-(2,4-difluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O/c14-9-3-6-12(11(15)7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYOGUIQVMNDNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(2,4-difluorophenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2538506.png)

![N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2538507.png)

![1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2538512.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2538513.png)

![2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2538516.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2538517.png)

![3-(2-Methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2538520.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine](/img/structure/B2538524.png)

![N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2538526.png)